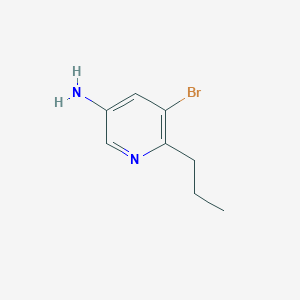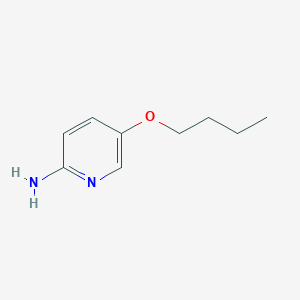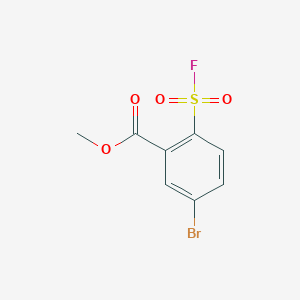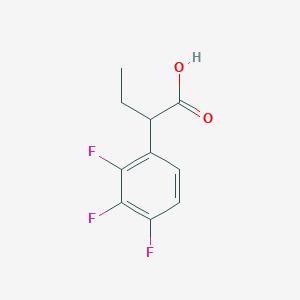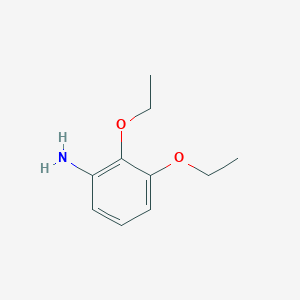
2,3-Diethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where two ethoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Diethoxyaniline can be synthesized through several methods. One common approach involves the ethoxylation of 2,3-dichloroaniline. This reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-dinitroaniline followed by ethoxylation. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
化学反応の分析
Types of Reactions
2,3-Diethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro groups in its precursor can be reduced to amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium ethoxide or other strong bases are used to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted aniline derivatives from substitution reactions.
科学的研究の応用
2,3-Diethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,3-Diethoxyaniline exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating ethoxy groups, which activate the benzene ring towards electrophilic substitution reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context in which it is used.
類似化合物との比較
Similar Compounds
2,3-Dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.
2,3-Dichloroaniline: The precursor used in the synthesis of 2,3-Diethoxyaniline.
2,3-Dinitroaniline: Another precursor that can be reduced and then ethoxylated to form this compound.
Uniqueness
This compound is unique due to the presence of ethoxy groups, which provide different steric and electronic properties compared to methoxy or chloro substituents. These differences can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2,3-diethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChIキー |
OIPRCKCTAOCWJG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


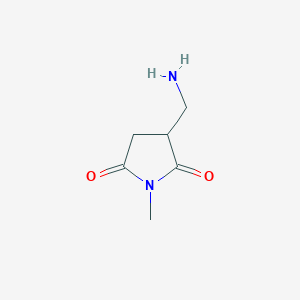
![tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13254780.png)


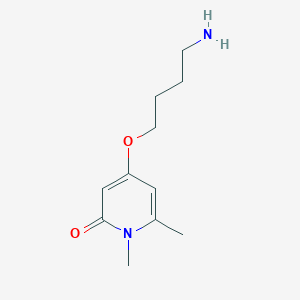
![2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
![2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine](/img/structure/B13254804.png)
amine](/img/structure/B13254811.png)

